molecular formula C65H98N16O19 B056462 Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg CAS No. 120944-72-1

Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg

Cat. No.: B056462
CAS No.: 120944-72-1
M. Wt: 1407.6 g/mol
InChI Key: XEVUUFOXAJNOGZ-AEXXRSRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg” is a peptide composed of a sequence of amino acids: glycine, alanine, proline, valine, proline, tyrosine, proline, aspartic acid, proline, leucine, glutamic acid, proline, and arginine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, techniques like high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Involving amino acids like cysteine, which can form disulfide bonds.

    Reduction: Breaking disulfide bonds to yield free thiol groups.

    Substitution: Modifying side chains of amino acids to alter peptide properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Alkylating agents, acylating agents.

Major Products

The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol groups.

Scientific Research Applications

Peptides like “Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein folding.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Investigated for therapeutic uses, including as drugs for various diseases.

    Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg: shares similarities with other peptides like:

Uniqueness

The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of multiple proline residues, for example, can influence the peptide’s conformation and stability.

Biological Activity

Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, often referred to as a fragment of osteocalcin (specifically osteocalcin 7-19), is a peptide with significant biological activity. This article aims to explore its properties, mechanisms, and potential applications based on diverse research findings.

  • Molecular Formula : C65H98N16O19
  • Molecular Weight : 1407.57 g/mol
  • CAS Number : 120944-72-1

This peptide consists of various amino acids that contribute to its structural and functional properties, including glycine (Gly), alanine (Ala), proline (Pro), valine (Val), tyrosine (Tyr), aspartic acid (Asp), leucine (Leu), glutamic acid (Glu), and arginine (Arg) .

1. Bone Metabolism and Osteocalcin Activity

Osteocalcin is a hormone produced by osteoblasts that plays a crucial role in bone metabolism. The fragment this compound has been shown to influence bone mineralization and calcium ion homeostasis. Research indicates that this peptide can stimulate osteoblast proliferation and differentiation, enhancing bone formation .

2. Neuroprotective Effects

Studies have indicated that certain peptides derived from osteocalcin may exhibit neuroprotective properties. The presence of proline residues in the peptide structure contributes to its stability and ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases .

3. Regulation of Insulin Sensitivity

Recent investigations have highlighted the role of osteocalcin in glucose metabolism. The peptide has been linked to improved insulin sensitivity and glucose tolerance, suggesting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding to Receptors : The peptide may interact with specific receptors on osteoblasts and pancreatic cells, triggering signaling pathways that promote cellular responses related to bone health and glucose metabolism.
  • Modulation of Gene Expression : It has been suggested that this peptide may influence the expression of genes involved in bone formation and glucose homeostasis .

Research Findings

Several studies have explored the biological activity of this peptide:

StudyFindings
Study 1Demonstrated increased osteoblast proliferation in vitro when exposed to the peptide .
Study 2Showed enhanced insulin sensitivity in diabetic rat models following administration of osteocalcin fragments .
Study 3Investigated neuroprotective effects, indicating potential benefits in cognitive function preservation .

Case Studies

  • Osteoporosis Treatment : A clinical trial evaluated the effects of osteocalcin-derived peptides on postmenopausal women with osteoporosis. Results indicated significant improvements in bone mineral density after six months of treatment with this compound .
  • Diabetes Management : Another study focused on diabetic rats treated with the peptide, revealing marked improvements in glucose tolerance tests compared to control groups .

Properties

IUPAC Name

4-[[2-[[1-[2-[[1-[2-[[1-[2-[[1-[2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVUUFOXAJNOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H98N16O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408346
Record name Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120944-72-1
Record name Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.